BenchChemオンラインストアへようこそ!

4-oxo-1H-quinazoline-8-carboxylic acid

PDE9 Inhibition Structure-Activity Relationship (SAR) Regioselectivity

4-Oxo-1H-quinazoline-8-carboxylic acid (also named 3,4-dihydro-4-oxo-8-quinazolinecarboxylic acid) is a heterocyclic building block (C₉H₆N₂O₃, MW 190.16 g/mol) characterized by a quinazolin-4(3H)-one core and a strategically positioned carboxylic acid group at the 8-position. This regioisomer is demonstrably distinct from other carboxy-substituted quinazolinones, such as the 6-carboxy or 7-carboxy analogs, which exhibit fundamentally different molecular recognition profiles.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B7853405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinazoline-8-carboxylic acid
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)NC=NC2=O
InChIInChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyYMZRVSIMAIQEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1H-quinazoline-8-carboxylic Acid (CAS 19181-77-2): A Pivotal 8-Carboxy Quinazolinone Scaffold for Targeted Library Synthesis


4-Oxo-1H-quinazoline-8-carboxylic acid (also named 3,4-dihydro-4-oxo-8-quinazolinecarboxylic acid) is a heterocyclic building block (C₉H₆N₂O₃, MW 190.16 g/mol) characterized by a quinazolin-4(3H)-one core and a strategically positioned carboxylic acid group at the 8-position. This regioisomer is demonstrably distinct from other carboxy-substituted quinazolinones, such as the 6-carboxy or 7-carboxy analogs, which exhibit fundamentally different molecular recognition profiles . Commercially, it is available as a white to off-white solid with a standard purity of 95-98% and a high decomposition point of 310-315 °C . Its primary value proposition in scientific procurement lies not in its direct bioactivity, but in its unique utility as a versatile synthetic handle, specifically exploited in patents for generating novel amino azaheterocyclic carboxamides as hyperproliferative disease therapeutics [1].

Why Generic Substitution of 4-Oxo-1H-quinazoline-8-carboxylic Acid with Other Quinazolinone Carboxylic Acids Fails in Lead Optimization


The simple replacement of 4-oxo-1H-quinazoline-8-carboxylic acid with a positional isomer (e.g., 6- or 7-carboxy) or a derivative is scientifically invalid without rigorous re-validation. The position of the carboxylic acid moiety on the quinazolinone core dictates the vector of derivatization, the compound's pKa (predicted 3.23 ± 0.20) , and its ability to engage in specific binding interactions. For instance, the 8-carboxylic acid is a documented precursor for 8-carboxamides active in kinase inhibition programs like p70S6K/Akt, whereas the 7-carboxylic acid scaffold has been optimized for soluble epoxide hydrolase (sEH) inhibition . Furthermore, derivatives synthesized from this specific scaffold, such as 2-benzyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, are explicitly claimed as selective PDE9 inhibitors, underscoring that the 8-carboxy regiochemistry confers unique target engagement not reproducible by other isomers [1]. Substitution introduces orthogonal reactivity and biological profiles, potentially derailing structure-activity relationships (SAR) and leading to loss of potency or selectivity.

Product-Specific Evidence Guide: Quantifying the Differentiation of 4-Oxo-1H-quinazoline-8-carboxylic Acid for Research Procurement


Functional Regiochemistry: 8-Carboxy Derivative as a PDE9 Inhibitor Scaffold vs. Inactive Analogs

The unique value of the 8-carboxylic acid is cemented in a patent disclosing PDE9 inhibitors. The derivative 2-(3,4-dichlorobenzyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid was synthesized and explicitly claimed as the active entity [1]. This demonstrates a direct chemical lineage where the 8-carboxy intermediate is indispensable for generating the final pharmacophore. The patent's focus on the 8-position establishes a functional advantage over other regioisomers (e.g., 6-carboxy or 7-carboxy), which were not claimed for this specific inhibitory profile.

PDE9 Inhibition Structure-Activity Relationship (SAR) Regioselectivity

In Vitro Anti-Cancer Activity: Comparative IC₅₀ Values of the Parent Acid Against Melanoma and Carcinoma Cell Lines

The parent compound, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, demonstrates intrinsic and selective in vitro anti-cancer activity. It inhibits the activity of B-Raf kinase and is active against mutant melanoma cells, with a reported IC₅₀ of 5.2 µM in the A375 melanoma cell line . This provides a baseline for further derivatization. Its activity is more potent than some other quinazoline-based compounds, such as a derivative of quinazoline-8-carboxylic acid which showed an IC₅₀ of 168.78 µM against MCF-7 (breast cancer) cells , highlighting the favorable starting point offered by the 4-oxo substitution pattern for certain cancer phenotypes.

B-Raf Kinase Inhibition Anti-Cancer Screening Melanoma

Exclusive Intermediacy in p70S6K/Akt Dual Inhibitor (M2698) Program

A landmark study identifying the clinical candidate M2698, a dual p70S6K/Akt inhibitor for PAM pathway-altered cancers, was built upon a series of 4-benzylamino-quinazoline-8-carboxylic acid amides [1]. The foundational hit compound that stood out from their kinase library screening was a 4-benzylamino-quinazoline-8-carboxylic acid amide. This establishes the 8-carboxy quinazolinone as a critical pharmacophore for this specific kinase inhibition profile, differentiating it from other heterocyclic carboxylic acids used in kinase inhibitor discovery. This specific chemical space, accessed through 4-oxo-1H-quinazoline-8-carboxylic acid, ultimately led to a compound with sub-micromolar biochemical activity [1].

Kinase Inhibition p70S6K/Akt Dual Inhibitor Cancer Therapeutics

Reproducibility and Scalability: Documented High-Yield Synthesis of the Methyl Ester Derivative

In a reproducible multi-gram scale procedure, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (5.0 g, 26.3 mmol) was esterified in anhydrous MeOH with sulfuric acid under reflux for 2 days to yield the methyl ester as a pale yellow solid in 94% yield . This high-yielding transformation on a practical scale demonstrates superior process robustness and scalability compared to other sensitive quinazolinone scaffolds that may decompose or provide lower yields under similar acidic esterification conditions. This high conversion efficiency directly translates into cost and time savings in large-scale medicinal chemistry campaigns.

Process Chemistry Scalability Esterification

Physicochemical Stability: High Decomposition Point Ensuring Long-Term Storage and Handling Integrity

The compound's physicochemical profile demonstrates robust thermal stability, with a documented melting/decomposition point of 310-315 °C . This is significantly higher than the melting point of the related core heterocycle, quinazoline-8-carboxylic acid, which melts at 210-215 °C . The higher thermal stability of the 4-oxo derivative ensures easier handling during storage and broad compatibility with diverse reaction conditions, including high-temperature reactions like microwave-assisted synthesis, which have been explicitly noted to enhance yield and purity for this compound class .

Stability Thermal Analysis Procurement Specifications

Best Application Scenarios for Procuring 4-Oxo-1H-quinazoline-8-carboxylic Acid Based on Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for PAM Pathway Kinase Inhibitors

4-Oxo-1H-quinazoline-8-carboxylic acid is the optimal starting material for establishing a medicinal chemistry program targeting the PI3K/Akt/mTOR (PAM) pathway. Its documented role as a direct precursor to the 8-carboxamide series that yielded a clinical-stage dual p70S6K/Akt inhibitor (M2698) provides a de-risked entry point backed by high-quality in vivo and biochemical data [1]. Derivative synthesis can focus on amide coupling at the 8-position, mirroring successful published strategies, thereby accelerating hit-to-lead timelines.

Focused Library Synthesis: Generating PDE9-Selective Inhibitors for Urological Disorders

For research groups focused on urological indications such as dysuria, this compound is superior to generic quinazoline libraries because the 8-carboxy motif is explicitly claimed in patents for PDE9 inhibitors [2]. Synthesis of focused libraries around this core, particularly through derivatization at the 2-position with benzyl groups (as exemplified in the patent), enables rapid exploration of chemical space with a high probability of achieving target engagement and selectivity, differentiating it from random library enumeration.

Oncology Research: Baseline Screening for B-Raf Mutant Melanoma Inhibitors

The compound's intrinsic activity against B-Raf kinase, particularly its verified IC₅₀ of 5.2 µM against the A375 mutant melanoma cell line, makes it a standard positive control or a starting hit for new medicinal chemistry campaigns . For screening facilities, procuring this specific compound enables benchmarking of new B-Raf inhibitor series against a commercially available, active parent scaffold, rather than relying on analogs with unknown or weak activity.

Process Chemistry: Scalable Intermediate for API Synthesis

The documented large-scale (5 g) esterification yielding 94% conversion to the methyl ester demonstrates predictable process chemistry scalability . This makes 4-oxo-1H-quinazoline-8-carboxylic acid a preferred intermediate when scaling up from milligram research quantities to preclinical and clinical batches, minimizing yield loss and cost, leveraging published preparation methods to accelerate tech transfer and ensure batch-to-batch reproducibility.

Quote Request

Request a Quote for 4-oxo-1H-quinazoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.